molecular formula C8H6ClNS B1454405 2-Chloro-4-(methylsulfanyl)benzonitrile CAS No. 1002557-03-0

2-Chloro-4-(methylsulfanyl)benzonitrile

Cat. No.: B1454405
CAS No.: 1002557-03-0
M. Wt: 183.66 g/mol
InChI Key: GYENKVXDBQJXND-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . It is characterized by the presence of a chloro group, a methylsulfanyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile typically involves the chlorination of 4-(methylsulfanyl)benzonitrile. One common method includes the reaction of 4-(methylsulfanyl)benzonitrile with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

4-(methylsulfanyl)benzonitrile+SOCl2This compound+SO2+HCl\text{4-(methylsulfanyl)benzonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(methylsulfanyl)benzonitrile+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile), and room temperature.

    Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., tetrahydrofuran), and low temperatures.

Major Products Formed

    Substitution: 2-Amino-4-(methylsulfanyl)benzonitrile, 2-Thio-4-(methylsulfanyl)benzonitrile.

    Oxidation: 2-Chloro-4-(methylsulfinyl)benzonitrile, 2-Chloro-4-(methylsulfonyl)benzonitrile.

    Reduction: 2-Chloro-4-(methylsulfanyl)benzylamine.

Scientific Research Applications

2-Chloro-4-(methylsulfanyl)benzonitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylsulfanyl)benzonitrile depends on its chemical structure and the specific reactions it undergoes. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation. The nitrile group can be reduced to form amines, which can further react to form various bioactive compounds. The molecular targets and pathways involved vary depending on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methylthio)benzonitrile: Similar structure but with a different substituent on the benzene ring.

    4-Chloro-2-(methylsulfanyl)benzonitrile: Positional isomer with the chloro and methylsulfanyl groups swapped.

    2-Chloro-4-(ethylsulfanyl)benzonitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2-Chloro-4-(methylsulfanyl)benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

2-chloro-4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYENKVXDBQJXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002557-03-0
Record name 2-chloro-4-(methylsulfanyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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